molecular formula C6H2BrCl2FO2S B1373831 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride CAS No. 1070972-67-6

5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride

Cat. No.: B1373831
CAS No.: 1070972-67-6
M. Wt: 307.95 g/mol
InChI Key: PXPORJQFAPJYFL-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrCl2FO2S. It is a white solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of multiple halogen atoms and a sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-4-chloro-2-fluorobenzene. This can be achieved through the reaction of the aromatic compound with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

    Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

    Coupling reactions: Palladium catalysts and ligands are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with aniline would yield 5-Bromo-4-chloro-2-fluoro-N-phenylbenzenesulfonamide.

Scientific Research Applications

5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-2-fluorobenzenesulfonamide
  • 5-Bromo-4-chloro-2-fluorobenzenesulfonate
  • 5-Bromo-4-chloro-2-fluorobenzenesulfonic acid

Uniqueness

5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride is unique due to the presence of multiple halogen atoms and a sulfonyl chloride group, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-bromo-4-chloro-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2FO2S/c7-3-1-6(13(9,11)12)5(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPORJQFAPJYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717836
Record name 5-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070972-67-6
Record name 5-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-3-chloro-1-fluorobenzene (10 g, 47.6 mmol) and chlorosulfonic acid (20 mL) was heated at 90° C. with stirring for 2 hrs. After cooling to rt, the mixture was poured into ice water (200 mL). The resulting precipitate was filtered, washed with water, and dried to yield 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride as a white solid (13.2 g).
Quantity
10 g
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reactant
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20 mL
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reactant
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[Compound]
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ice water
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200 mL
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solvent
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Synthesis routes and methods III

Procedure details

1-Bromo-2-chloro-4-fluoro-benzene (25.0 g, 119 mmol) in chlorosulfonic acid (48 mL) was stirred at 95° C. for 2 hrs. After the mixture was cooled to rt, it was added dropwise to ca. 500 mL of ice-water under stirring with the formation of the white precipitations. The filtration of the mixture afforded 5-bromo-4-chloro-2-fluoro-benzenesulfonyl chloride as the white solid (31.5 g) that was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
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48 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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